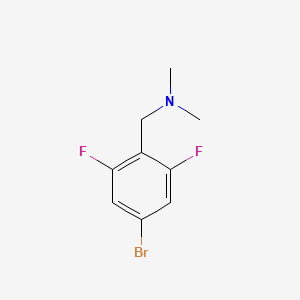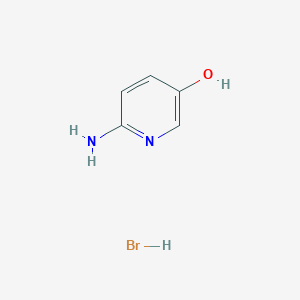
5-((叔丁氧羰基)氨基)异恶唑-3-羧酸
描述
5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H13N2O5. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
科学研究应用
5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound can be used in the production of various chemicals and materials.
作用机制
Target of Action
It’s known that isoxazole derivatives have a broad spectrum of targets and exhibit high biological activity .
Mode of Action
It’s known that isoxazole derivatives can interact with various biological targets, leading to changes in cellular processes . The compound’s tert-butoxycarbonyl (BOC) group is often used in organic synthesis as a protective group for amines, suggesting it may play a role in the compound’s interactions with its targets .
Biochemical Pathways
Isoxazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of targets .
Result of Action
Isoxazole derivatives are known for their anticancer, anti-inflammatory, and antibacterial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other bioactive molecules. The compound interacts with various enzymes, proteins, and other biomolecules through its functional groups. For instance, the carboxylic acid group can form ester or amide bonds with amino groups of proteins or peptides, facilitating the formation of peptide bonds in synthetic processes. Additionally, the Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine group for further reactions .
Molecular Mechanism
At the molecular level, 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid exerts its effects through various binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific target enzyme. For instance, the isoxazole ring can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the Boc group can protect the amine group from unwanted reactions, allowing for selective modification of the compound in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods. Studies have shown that the Boc group can be removed under acidic conditions, leading to the formation of the free amine, which can then participate in further reactions. Long-term exposure to the compound in in vitro or in vivo studies has shown minimal degradation, making it a reliable reagent for biochemical research .
Dosage Effects in Animal Models
The effects of 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, making it suitable for use in therapeutic applications. At higher doses, the compound can exhibit toxic or adverse effects, such as liver or kidney damage. Studies have identified specific dosage thresholds that must be adhered to in order to avoid these adverse effects. The compound’s impact on animal models provides valuable insights into its potential therapeutic applications and safety profile .
Transport and Distribution
Within cells and tissues, 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid is transported and distributed through various mechanisms. The compound can interact with specific transporters or binding proteins that facilitate its uptake and localization within the cell. For instance, the carboxylic acid group can form ionic interactions with transport proteins, allowing for efficient transport across cell membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, the presence of the Boc group can influence the compound’s localization by preventing its interaction with certain cellular components. Once localized, the compound can interact with specific organelles, such as mitochondria or the endoplasmic reticulum, where it can modulate various biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the cyclization under conventional heating conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and yield. Metal-free synthetic routes are particularly attractive for industrial applications due to their lower environmental impact and reduced costs associated with metal catalysts .
化学反应分析
Types of Reactions
5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the isoxazole ring .
相似化合物的比较
Similar Compounds
Isoxazole-3-carboxylic acid: A simpler derivative of isoxazole with similar chemical properties.
Isoxazole-5-carboxylic acid: Another isomer with potential biological activity.
Oxazole derivatives: Compounds with a similar five-membered ring structure but with different heteroatoms
Uniqueness
5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid is unique due to the presence of the tert-butoxycarbonyl (Boc) protecting group, which can be selectively removed under mild conditions.
属性
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c1-9(2,3)15-8(14)10-6-4-5(7(12)13)11-16-6/h4H,1-3H3,(H,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCHFCPUBYWBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


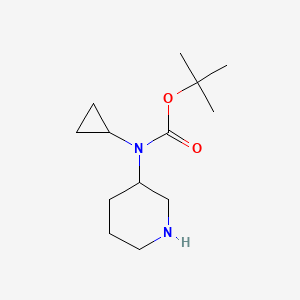


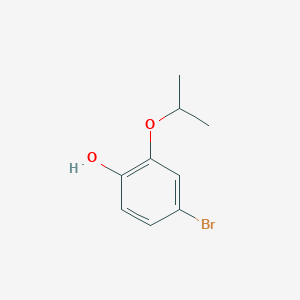
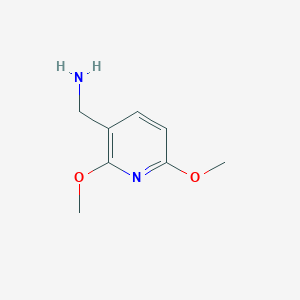

![2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene](/img/structure/B1375326.png)
![2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane](/img/structure/B1375329.png)
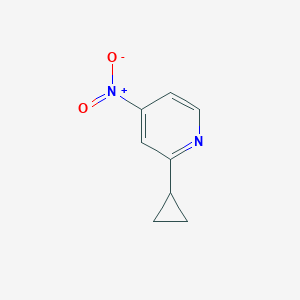
![3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1375332.png)
![Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B1375333.png)
